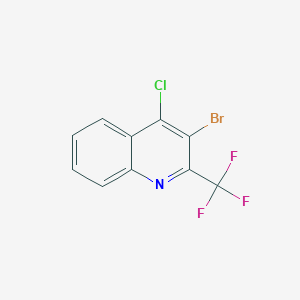

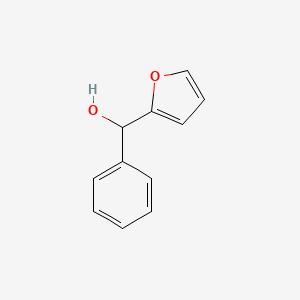

2-Pyridin-4-ylquinoline-4-carbohydrazide

Übersicht

Beschreibung

The compound "2-Pyridin-4-ylquinoline-4-carbohydrazide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline itself is a hydride of quinoline and a member of pyridines. The derivatives of quinoline have been found to possess a wide range of therapeutic potentials and are significant in medicinal chemistry research .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, a microwave-assisted approach has been utilized to synthesize a series of 2-propylquinoline-4-carbohydrazide hydrazone derivatives, which involved a four-step reaction starting with the ring-opening reaction of isatin and subsequent reactions leading to the formation of the targeted compounds . Another study describes the use of 2-(1-methylhydrazinyl)pyridine as a directing group in a cobalt-catalyzed C(sp2)-H alkenylation/annulation cascade to form an isoquinoline backbone . Additionally, a catalyst-free synthesis method has been reported for the formation of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and diverse. For example, the crystal structure of a nickel(II) complex with 2-phenylquinoline-4-carboylhydrazide has been determined by X-ray diffraction analysis, showing that it crystallizes in the rhombohedral system . The structures of synthesized quinoline derivatives are often confirmed by various spectroscopic methods, including UV, FT-IR, 1H and 13C NMR, as well as DEPT-135 .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. Bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridinylmethylene hydrazides has been studied, revealing that different substituents on the quinoline nucleus can lead to different bromination products . The reactivity of these compounds under different conditions can lead to the formation of novel structures, such as oxazolo[3,2-a]quinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. These compounds have been evaluated for their antibacterial and antioxidant activities, with some showing significant efficacy . The interaction of quinoline derivatives with DNA has also been investigated, suggesting that some complexes can bind to DNA via a groove binding mode and can cleave plasmid DNA . Moreover, the biological activities of these compounds have been found to decrease as the alkyl chain length increases, indicating that the structure-activity relationship is an important aspect of their chemical properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Potential

- The quinoline core, which includes 2-pyridin-4-ylquinoline-4-carbohydrazide, demonstrates significant antimicrobial properties. A study synthesized N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives to evaluate their antimicrobial properties for potential future drug discovery. One derivative, in particular, showed high activity against bacterial infections, highlighting the potential of the quinoline motif for new bioactive templates in drug development (Bello et al., 2017).

Antibacterial Propensity

- A microwave-assisted approach was used to synthesize hydrazone derivatives of 2-propylquinoline-4-carbohydrazide. These compounds, including variants with pyridine motifs, were tested for antibacterial efficacy. One such compound, 2-Propyl-N0-(pyridine-3-ylmethylene) quinoline-4-carbohydrazide, emerged as a notable antibacterial agent (Ajani et al., 2018).

Electronic Structure and Stability

- In a study of nicotinohydrazide, a compound related to 2-pyridin-4-ylquinoline-4-carbohydrazide, the electronic delocalization in the molecule was analyzed. The structure suggested potential applications in designing stable compounds with specific electronic properties (Priebe et al., 2007).

Application in Catalysis

- A study on 2-(1-methylhydrazinyl)pyridine, related to 2-pyridin-4-ylquinoline-4-carbohydrazide, explored its use as a directing group in cobalt-catalyzed C(sp2)-H bond alkenylation/annulation. This demonstrated the compound's utility in complex chemical reactions, indicating its potential in catalytic processes (Zhai et al., 2017).

Fluorescence Sensor Applications

- A derivative of dihydroquinazolinone, closely related to 2-pyridin-4-ylquinoline-4-carbohydrazide, was synthesized and used in the detection of Cu2+ ions. This sensor displayed a "turn-off" fluorescence quenching towards these ions, suggesting applications in environmental monitoring and analytical chemistry (Borase et al., 2016).

Photodynamic Therapy for Cancer

- A study involving a compound structurally similar to 2-pyridin-4-ylquinoline-4-carbohydrazide revealed its potential in photodynamic therapy for breast cancer. The compound was used in a complex formation process, showing high anti-proliferation efficiency in cancer cells under light irradiation (Zhu et al., 2019).

Eigenschaften

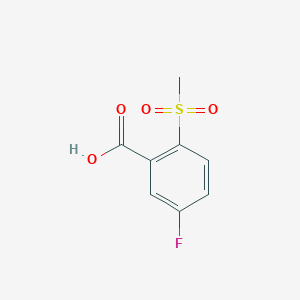

IUPAC Name |

2-pyridin-4-ylquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c16-19-15(20)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13/h1-9H,16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJPEVIUIHAAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396196 | |

| Record name | 2-pyridin-4-ylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-4-ylquinoline-4-carbohydrazide | |

CAS RN |

5206-34-8 | |

| Record name | 2-pyridin-4-ylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5206-34-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)